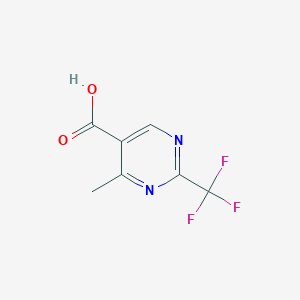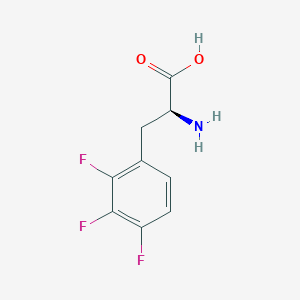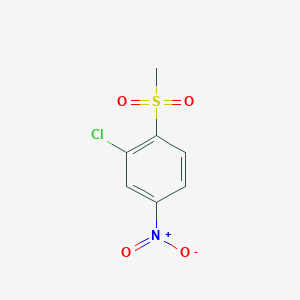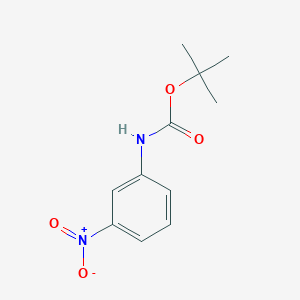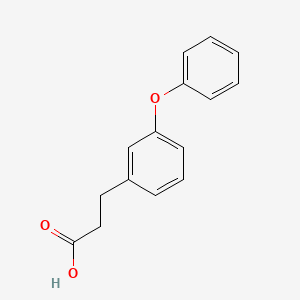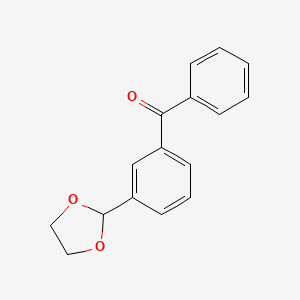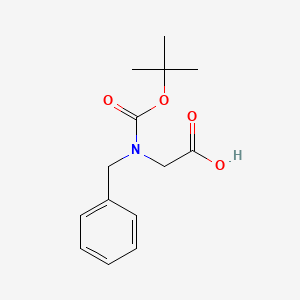![molecular formula C9H6N2O2 B1313223 3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-碳腈 CAS No. 134997-74-3](/img/structure/B1313223.png)
3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-碳腈
描述
“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.科学研究应用
创新合成方法
已经研究了3,4-二氢-2H-苯并[1,4]噁嗪在生物学和药物学中的应用。使用2-氨基苯酚作为起始物质,开发了一种新的合成方法,可以产生各种3,4-二氢-2H-苯并[1,4]噁嗪衍生物,包括3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-碳腈,这代表了一种合成这些化合物的新途径,突显了它们在科学研究中的潜力(詹淑婷,2012)。
抗菌活性
合成并评估了带有苯并[b][1,4]噁嗪-3(4H)-基团的新化合物的抗菌活性。研究表明,其中一些化合物对各种细菌和真菌菌株表现出显著的抗菌性能,表明它们在开发新的抗菌剂中的潜在应用(N. Desai et al., 2017)。
除草活性
已确定2-(7-氟-3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-基)异吲哚-1,3-二酮类化合物的除草活性,包括商业除草剂氟噁嗪的抑制蛋白原卟啉原氧化酶。这些化合物表现出高效性、广谱活性和对作物的安全性,表明3,4-二氢-2H-苯并[b][1,4]噁嗪衍生物在农业应用中的潜力(Mingzhi Huang et al., 2005)。
药理应用
已经研究了3,4-二氢-2H-苯并[1,4]噁嗪衍生物作为5-HT6受体拮抗剂。许多这些化合物对5-HT6受体显示亚纳摩尔亲和力,表明它们在治疗神经系统疾病中的潜在用途。这些化合物中结构、亲脂性和对hERG的抑制之间的关系为设计新的药理剂提供了见解(S. Zhao et al., 2007)。
化学库开发
从1,5-二氟-2,4-二硝基苯合成了多样的基于苯并[1,4]噁嗪-3-酮的化合物,包括新型基于苯并[1,4]噁嗪-3-酮的三环化合物,展示了这些结构在创建用于各种研究应用的化学库中的潜力。这个库可以在平行溶液相反应中发挥作用,进一步扩展了3,4-二氢-2H-苯并[b][1,4]噁嗪衍生物在科学研究中的实用性(Yunyun Yuan et al., 2007)。
未来方向
属性
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBILQWUWLALFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443001 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |
CAS RN |
134997-74-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

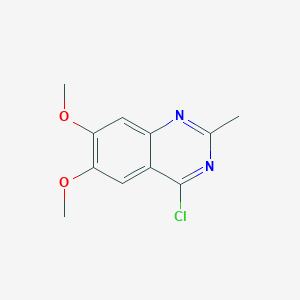
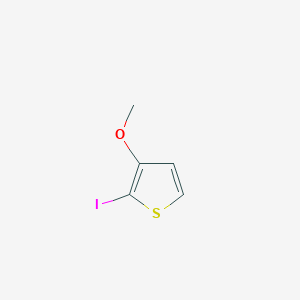
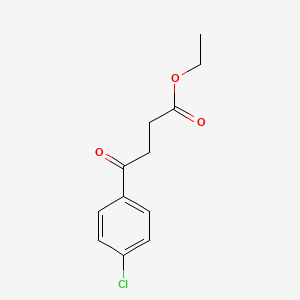

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)
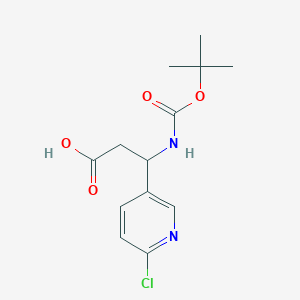
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
